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Compound of Interest

Compound Name: 4-Chlorophthalazine-1-carbonitrile

Cat. No.: B12921212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Chlorophthalazine-1-carbonitrile, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of direct experimental spectra for this

specific molecule, this document presents a comprehensive, predicted spectroscopic profile

based on data from structurally similar compounds, including 1-chlorophthalazine, various

phthalazine derivatives, and aromatic nitriles. The guide is structured to offer clear, actionable

information for researchers working with this or related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Chlorophthalazine-1-carbonitrile. These

predictions are derived from the analysis of functional groups and the core phthalazine

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals in the aromatic

region, characteristic of the substituted phthalazine ring system. The chemical shifts are

influenced by the electron-withdrawing effects of the chlorine and nitrile groups.
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Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 8.0 - 8.2 d ~8.0

H-6 7.8 - 8.0 t ~7.5

H-7 7.8 - 8.0 t ~7.5

H-8 8.2 - 8.4 d ~8.0

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon

atoms of the phthalazine ring and the one carbon of the nitrile group. The chemical shifts are

predicted based on the substitution pattern and known data for similar heterocyclic systems.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C≡N) 115 - 120

C-4 (C-Cl) 150 - 155

C-4a 125 - 130

C-5 128 - 132

C-6 130 - 135

C-7 130 - 135

C-8 128 - 132

C-8a 135 - 140

C≡N 118 - 122

Infrared (IR) Spectroscopy
The IR spectrum of 4-Chlorophthalazine-1-carbonitrile is predicted to exhibit characteristic

absorption bands corresponding to its key functional groups.
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Functional Group
Predicted Absorption

Frequency (cm⁻¹)
Intensity

C≡N (Nitrile) 2220 - 2240 Strong, Sharp

C=N (Phthalazine ring) 1550 - 1650 Medium

C=C (Aromatic ring) 1450 - 1600 Medium to Weak

C-Cl (Chloroalkane) 700 - 800 Strong

C-H (Aromatic) 3000 - 3100 Medium

Mass Spectrometry (MS)
The mass spectrum, likely acquired using Electron Impact (EI) ionization, is expected to show a

prominent molecular ion peak and characteristic fragmentation patterns.

Ion Predicted m/z Interpretation

[M]⁺ 189/191
Molecular ion (with ³⁵Cl/³⁷Cl

isotopes)

[M-Cl]⁺ 154 Loss of a chlorine radical

[M-HCN]⁺ 162/164 Loss of hydrogen cyanide

[C₇H₄N]⁺ 102
Fragmentation of the

phthalazine ring

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 4-Chlorophthalazine-1-carbonitrile.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is

free of any solid particles.

Instrumentation and Data Acquisition:

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, the spectral width is set to cover the aromatic region (e.g., 0-10 ppm). A

sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise

ratio.

For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm), and a larger number of

scans are typically required due to the lower natural abundance of ¹³C. Proton decoupling

is employed to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Chlorophthalazine-1-carbonitrile with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR)

spectrometer.

A background spectrum of a blank KBr pellet is recorded.
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The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of the solid sample is introduced into the mass spectrometer via a direct

insertion probe.

The sample is vaporized by heating.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV) in a technique known as Electron Impact (EI) ionization.

Mass Analysis and Detection:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).

The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 4-Chlorophthalazine-1-carbonitrile.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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